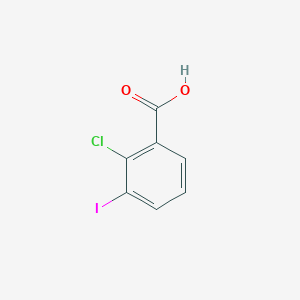

2-Chloro-3-iodobenzoic acid

説明

2-Chloro-3-iodobenzoic acid is a halogen substituted carboxylic acid . It can be considered as a chlorinated and iodinated derivative of benzoic acid .

Molecular Structure Analysis

The molecular formula of 2-Chloro-3-iodobenzoic acid is C7H4ClIO2 . The molecular weight is 282.46 .Physical And Chemical Properties Analysis

2-Chloro-3-iodobenzoic acid is a solid at room temperature . It has a predicted boiling point of 360.9±27.0 °C and a predicted density of 2.077±0.06 g/cm3 . The predicted pKa value is 2.55±0.25 .科学的研究の応用

Thermodynamic Studies

2-Chloro-3-iodobenzoic acid, as a variant of iodobenzoic acids, has been a subject of thermodynamic studies. Research on its isomers, such as 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid, involved sublimation calorimetry, drop calorimetry, and thermal analysis. These studies provided insights into their sublimation enthalpy, vapor pressures, enthalpies of fusion, and triple point temperatures, contributing to our understanding of their physical properties (Tan & Sabbah, 1994).

Biochemical Research

In biochemical research, 2-halobenzoates, including compounds similar to 2-Chloro-3-iodobenzoic acid, have been studied for their degradation pathways. A strain of Pseudomonas aeruginosa was found to degrade various 2-halobenzoates, providing insights into microbial pathways that can impact environmental processes and bioremediation strategies (Higson & Focht, 1990).

Chemistry of Complex Formation

The compound has also been utilized in the formation of binuclear complexes, as seen in studies involving 2-iodobenzoic acid. These research efforts focus on the synthesis and structural analysis of such complexes, contributing to the field of coordination chemistry and material science (Bondarenko & Adonin, 2021).

Organic Synthesis

In organic synthesis, derivatives of iodobenzoic acid like 2-iodoxybenzoic acid (IBX) have been used as oxidizing agents. This application is critical in various synthetic pathways, including the oxidation of alcohols to carbonyl compounds, demonstrating the versatility and importance of these compounds in synthetic organic chemistry (Zhdankin et al., 2005).

Electrosynthesis

Another interesting application is in electrosynthesis, where compounds like 2-iodobenzoic acid are used in the synthesis of hypervalent iodine oxidants. This process represents an environmentally friendly alternative to traditional chemical synthesis, highlighting the role of such compounds in green chemistry (Bystron et al., 2022).

Safety and Hazards

2-Chloro-3-iodobenzoic acid is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

2-Chloro-3-iodobenzoic acid could potentially be used as a precursor for the preparation of other cyclic organoiodine (III) derivatives . This is based on the fact that similar compounds like 2-Iodobenzoic acid are commonly used as precursors for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .

特性

IUPAC Name |

2-chloro-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDAGVGRAVWMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-iodobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile](/img/structure/B3024021.png)

![4-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B3024025.png)

![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)